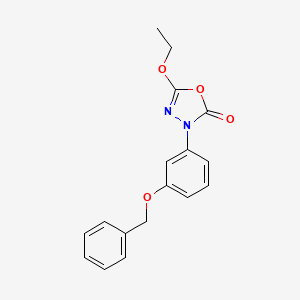
(R)-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a thiazole ring, and a nitrofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the nitrofuran moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thioamides, nitrofurans, and acylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The thiazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety can yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the thiazole ring.
Aplicaciones Científicas De Investigación
®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial effects. The thiazole ring can interact with enzymes and proteins, disrupting their function and contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid: Unique due to its combination of acetamido, thiazole, and nitrofuran groups.
2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid: Lacks the ®-configuration, which may affect its biological activity.
2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)butanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
The uniqueness of ®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid lies in its specific stereochemistry and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12N4O6S2 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[[2-amino-4-(5-nitrofuran-2-yl)-1,3-thiazol-5-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C12H12N4O6S2/c1-5(17)14-6(10(18)19)4-23-11-9(15-12(13)24-11)7-2-3-8(22-7)16(20)21/h2-3,6H,4H2,1H3,(H2,13,15)(H,14,17)(H,18,19)/t6-/m0/s1 |
Clave InChI |
RKJHCUHPROCAHQ-LURJTMIESA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=C(N=C(S1)N)C2=CC=C(O2)[N+](=O)[O-])C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1=C(N=C(S1)N)C2=CC=C(O2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)

![1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole](/img/structure/B12911579.png)
